![molecular formula C10H16N2O4 B14886191 N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
N-[[2-Morpholinoethyl]]maleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-Morpholinoethyl]]maleamic acid is a compound that belongs to the class of maleamic acids, which are derivatives of maleic anhydride. This compound is characterized by the presence of a morpholine ring attached to the maleamic acid structure. Maleamic acids are known for their versatile reactivity and are used in various chemical and biological applications.
Métodos De Preparación
The synthesis of N-[[2-Morpholinoethyl]]maleamic acid typically involves the reaction of maleic anhydride with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as toluene, and the product is obtained through a condensation reaction. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods for maleamic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
N-[[2-Morpholinoethyl]]maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[[2-Morpholinoethyl]]maleamic acid involves its ability to form stable amide bonds with other molecules. This reactivity is due to the presence of the carboxylic acid group in the maleamic acid structure, which can react with amines to form amide bonds. The compound can also undergo reversible transamidation reactions, allowing it to participate in dynamic combinatorial chemistry .
Comparación Con Compuestos Similares
N-[[2-Morpholinoethyl]]maleamic acid can be compared with other maleamic acid derivatives, such as N-ethylmaleamic acid and N-phenylmaleamic acid. These compounds share similar reactivity but differ in their substituents, which can affect their chemical and physical properties . For example:
N-ethylmaleamic acid: Contains an ethyl group instead of the morpholine ring, making it less bulky and potentially more reactive in certain reactions.
N-phenylmaleamic acid: Contains a phenyl group, which can introduce aromaticity and affect the compound’s solubility and reactivity.
This compound is unique due to the presence of the morpholine ring, which can enhance its solubility in water and other polar solvents, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(E)-4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15)/b2-1+ |
Clave InChI |
FHTNKHDZDFOFAB-OWOJBTEDSA-N |
SMILES isomérico |
C1COCCN1CCNC(=O)/C=C/C(=O)O |
SMILES canónico |
C1COCCN1CCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)

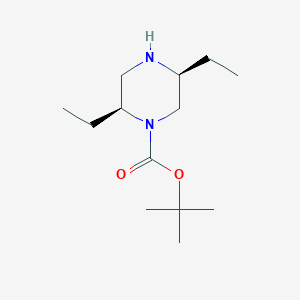
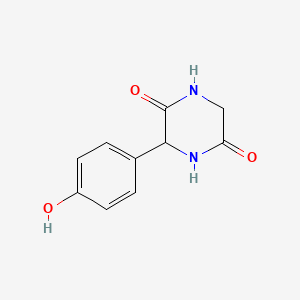
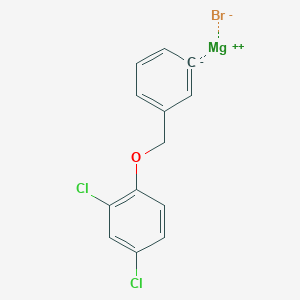
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)

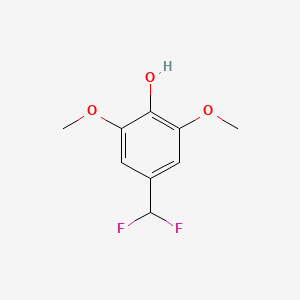
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
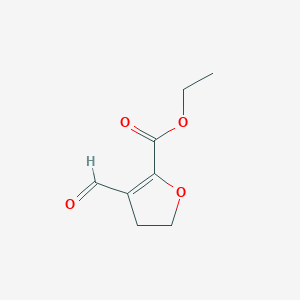
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

